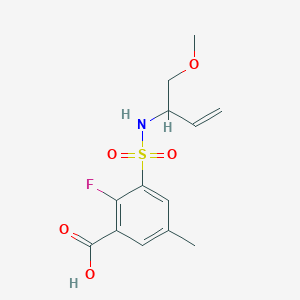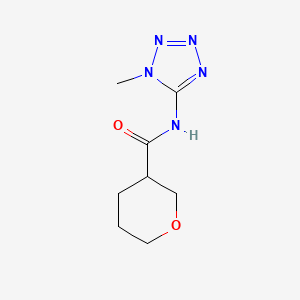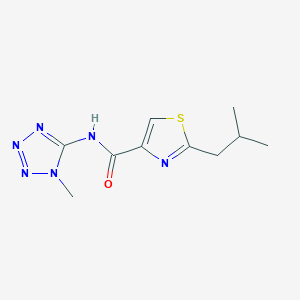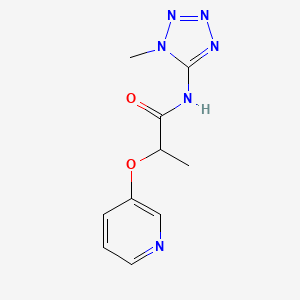
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide typically involves the reaction of 1-methyltetrazole with 2-pyridin-3-yloxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new tetrazole derivatives with different functional groups.
Scientific Research Applications
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The compound may also interact with cellular pathways involved in signal transduction and gene expression, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyltetrazol-5-yl)trinitroacetimidamide: Known for its high-energy properties and applications in explosives.
5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Used in the synthesis of high-energy materials.
Oteseconazole and Quilseconazole: Tetrazole-containing antifungal drugs that inhibit cytochrome P450 enzymes.
Uniqueness
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide stands out due to its unique combination of a tetrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-7(18-8-4-3-5-11-6-8)9(17)12-10-13-14-15-16(10)2/h3-7H,1-2H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSXRFQDWCHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=NN1C)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(4-Bromo-1-methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7416070.png)
![3,4-dihydro-2H-pyrido[2,3-b]pyrazin-1-yl-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B7416081.png)
![1-cyclobutyl-N-[3-(1H-pyrazol-4-yl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7416084.png)
![(5S,6R)-6-[(2R)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7416085.png)
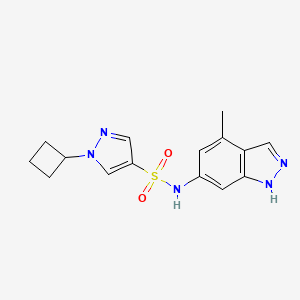

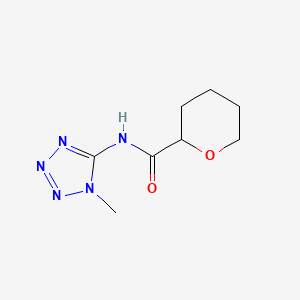

![N,2,2-trimethyl-N-[[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]propan-1-amine](/img/structure/B7416136.png)
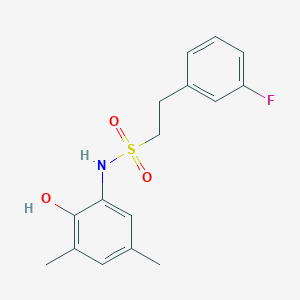
![N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]piperidine-1-sulfonamide](/img/structure/B7416157.png)
